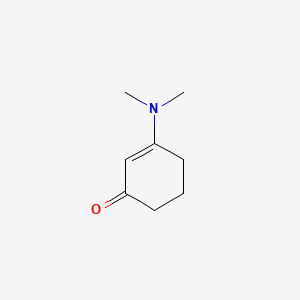

3-(Dimethylamino)cyclohex-2-en-1-one

Descripción

Significance of β-Enaminones as Versatile Synthons in Organic Synthesis

β-Enaminones are widely recognized as versatile synthons, or building blocks, in organic synthesis. rsc.orgmdpi.com Their utility stems from the synergistic interplay between the nucleophilic enamine and electrophilic enone functionalities within the same molecule. rsc.org This dual reactivity allows them to participate in a variety of chemical transformations, leading to the construction of diverse molecular architectures. rsc.orgresearchgate.net

The significance of β-enaminones is particularly evident in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. rsc.orgmdpi.com They serve as precursors for the synthesis of nitrogen-containing heterocycles such as pyridines, quinolines, and indoles. mdpi.com The ability to readily modify their structure and their inherent reactivity make them indispensable tools for medicinal chemists and synthetic organic chemists. rsc.orgrsc.org

Overview of the Cyclohexenone Class within Organic Chemistry

The cyclohexenone framework, a six-membered ring containing a ketone and a carbon-carbon double bond, is a fundamental structural motif in organic chemistry. fiveable.me Cyclohexenone and its derivatives are important intermediates in the synthesis of a variety of chemical products, including pharmaceuticals and fragrances. wikipedia.org Their reactivity is dominated by the conjugated system, which allows for reactions such as nucleophilic conjugate addition (Michael addition) and Diels-Alder reactions. wikipedia.org The parent compound, cyclohexenone, can be synthesized through various methods, including the dehydrogenation of cyclohexanone (B45756). fiveable.me

The presence of both a carbonyl group and a double bond provides multiple sites for chemical modification, making cyclohexenones valuable starting materials for the construction of more complex cyclic and polycyclic systems. fiveable.mewikipedia.org

Electronic Properties and Structural Features Relevant to Reactivity

The reactivity of 3-(Dimethylamino)cyclohex-2-en-1-one is a direct consequence of its electronic and structural features. The molecule possesses a conjugated system that dictates its chemical behavior, an ambiphilic nature that allows it to react with both electrophiles and nucleophiles, and an electron-donating group that modulates its reactivity.

The core structure of this compound features a conjugated system of π-electrons that extends over the nitrogen atom, the double bond, and the carbonyl group (N-C=C-C=O). This delocalization of electrons contributes to the stability of the molecule. mdpi.com The conjugation also influences the geometry of this part of the molecule, favoring a more planar arrangement to maximize p-orbital overlap. This planarity can affect the stereochemical outcome of reactions at the cyclohexenone ring.

A key feature of β-enaminones is their ambiphilic nature, meaning they possess both nucleophilic and electrophilic character. mdpi.com The enamine part of the molecule is electron-rich, making the β-carbon (the carbon atom adjacent to the nitrogen) nucleophilic. Conversely, the enone component is electron-deficient, rendering the carbonyl carbon and the β-carbon of the enone system electrophilic and susceptible to nucleophilic attack. This duality allows for a rich and varied reaction chemistry, enabling them to react with a wide range of reagents. mdpi.com

| Reactive Site | Character | Potential Reactions |

| β-Carbon (enamine) | Nucleophilic | Alkylation, Acylation |

| Carbonyl Carbon | Electrophilic | Addition of nucleophiles |

| β-Carbon (enone) | Electrophilic | Michael Addition |

| Nitrogen Atom | Nucleophilic | Alkylation, Protonation |

The dimethylamino group (-N(CH3)2) is a strong electron-donating group. nih.gov Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the conjugated system. researchgate.net This electron donation increases the electron density at the β-carbon of the enamine system, enhancing its nucleophilicity. researchgate.net The increased electron density can also influence the reactivity of the carbonyl group, potentially making it less electrophilic compared to a standard cyclohexenone. This electronic effect plays a crucial role in directing the regioselectivity of reactions involving this compound. nih.gov

Structure

3D Structure

Propiedades

Número CAS |

6135-22-4 |

|---|---|

Fórmula molecular |

C8H13NO |

Peso molecular |

139.19 g/mol |

Nombre IUPAC |

3-(dimethylamino)cyclohex-2-en-1-one |

InChI |

InChI=1S/C8H13NO/c1-9(2)7-4-3-5-8(10)6-7/h6H,3-5H2,1-2H3 |

Clave InChI |

LLNZJTODFKRLIM-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC(=O)CCC1 |

Origen del producto |

United States |

Reactivity and Reaction Mechanisms of 3 Dimethylamino Cyclohex 2 En 1 One

Nucleophilic Reactivity of the Enaminone System

The term "nucleophilic reactivity" in the context of the enaminone system can be viewed from two perspectives: the reaction of the enaminone as a nucleophile or the reaction of external nucleophiles with the enaminone. The structure of 3-(dimethylamino)cyclohex-2-en-1-one contains both electron-rich (nucleophilic) and electron-poor (electrophilic) centers. The primary electrophilic sites are the carbonyl carbon (C-1) and the β-carbon of the enone system (C-5), which are susceptible to attack by various nucleophiles.

Conjugate addition, or 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. libretexts.org In this compound, the conjugation transmits the electrophilic character of the carbonyl group to the C-5 carbon, making it susceptible to attack by soft nucleophiles in a process broadly known as the Michael addition. libretexts.orgmasterorganicchemistry.com This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The Michael addition involves the 1,4-addition of a resonance-stabilized carbanion (a Michael donor) to an activated alkene (a Michael acceptor). organic-chemistry.org In this case, this compound serves as the Michael acceptor. A wide variety of nucleophiles can participate in this reaction, although the electron-donating nature of the dimethylamino group may decrease the reactivity of the system compared to simple cyclohexenone, often necessitating the use of strong nucleophiles or catalysts. The general mechanism involves the attack of the nucleophile at the C-5 position, followed by tautomerization of the resulting enolate to yield the final product. masterorganicchemistry.com

| Nucleophile Class | Specific Examples | Expected Product Type |

|---|---|---|

| Organocuprates (Gilman Reagents) | Lithium dimethylcuprate ((CH₃)₂CuLi) | 5-Alkyl-3-(dimethylamino)cyclohexan-1-one |

| Stabilized Enolates | Diethyl malonate, Ethyl acetoacetate | Functionalized 1,5-dicarbonyl compounds |

| Thiolates | Sodium thiophenoxide (PhSNa) | 5-(Arylthio)-3-(dimethylamino)cyclohexan-1-one |

| Cyanide | Sodium cyanide (NaCN) | 4-(Dimethylamino)-3-oxocyclohexane-1-carbonitrile |

The aza-Michael reaction is a specific type of conjugate addition where the nucleophile is an amine. wikipedia.org This reaction is a highly efficient method for the synthesis of β-amino ketones. nih.gov Both primary and secondary amines can add to the C-5 position of this compound, often facilitated by catalysts to enhance the reaction rate. organic-chemistry.org The reaction is synthetically useful due to its atom economy and the prevalence of the resulting structural motifs in pharmaceuticals.

The general pathway involves the nucleophilic attack of the amine's nitrogen atom on the C-5 carbon, leading to the formation of a zwitterionic intermediate or, after proton transfer, a neutral enamine or enolate, which then tautomerizes to the more stable β-amino ketone product. nih.govfrontiersin.org A variety of catalysts, including Lewis acids like ceric ammonium (B1175870) nitrate (B79036) and silicon tetrachloride, can be employed to activate the enaminone system and facilitate the addition. organic-chemistry.org

When reacting with nucleophiles, this compound presents several potential sites for attack, leading to questions of regioselectivity. The primary competition for soft nucleophiles is between 1,4-addition at the C-5 position and 1,2-addition at the C-1 carbonyl carbon. libretexts.org Generally, soft and resonance-stabilized nucleophiles favor the thermodynamically controlled 1,4-addition pathway. masterorganicchemistry.com

However, a significant competing pathway exists for this substrate, particularly with hard nucleophiles like organolithium and Grignard reagents. tandfonline.com These reagents have been shown to react with cyclic enaminones not via 1,4- or 1,2-addition, but through a formal nucleophilic substitution at the C-3 position, displacing the dimethylamino group to form a new α,β-unsaturated ketone. tandfonline.comtandfonline.comthieme-connect.com This reaction provides a versatile method for the α-alkylation of cyclic ketones. thieme-connect.com The choice of nucleophile is therefore critical in directing the outcome of the reaction.

Direct nucleophilic addition to the carbonyl carbon (a 1,2-addition) is a fundamental reaction of ketones. However, in the this compound system, the carbonyl group is part of a vinylogous amide, where conjugation with the nitrogen lone pair delocalizes the electron density and reduces the electrophilicity of the carbonyl carbon. nih.gov Consequently, 1,2-addition reactions are generally less favorable than in simple enones.

Despite this deactivation, reactions with strong nucleophiles, particularly hydride reducing agents, can occur at the carbonyl center. The reduction of β-enaminones can be complex, with different reagents leading to various products. researchgate.net Strong, non-selective reagents like lithium aluminum hydride (LiAlH₄) can lead to a mixture of products, including the γ-amino alcohol from the reduction of the ketone. researchgate.netchadsprep.comkhanacademy.org More selective reagents may favor conjugate reduction of the alkene or a stepwise reduction process. For instance, sodium triacetoxyborohydride (B8407120) has been used to reduce β-enaminoketones to the corresponding γ-amino alcohols, which implies reduction of the carbonyl group. researchgate.net

| Reagent | Typical Product(s) | Primary Reaction Type |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Often results in conjugate reduction of the C=C bond or no reaction under standard conditions. researchgate.net | 1,4-Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 3-(Dimethylamino)cyclohex-2-en-1-ol (γ-amino alcohol). researchgate.net | 1,2-Reduction |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Can yield γ-amino alcohols, indicating carbonyl reduction. researchgate.net | 1,2-Reduction |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 3-(Dimethylamino)cyclohexan-1-one (saturated ketone). organic-chemistry.org | Alkene Reduction |

Conjugate Addition Reactions (1,4-Additions)

Electrophilic Reactivity of the Enaminone System

The electron-donating character of the dimethylamino group makes the enaminone system nucleophilic, particularly at the α-carbon (C-2). nih.govlibretexts.org This position is analogous to the α-carbon of an enolate or enamine and is susceptible to attack by a range of electrophiles. This reactivity allows for the functionalization of the C-2 position.

Reactions such as alkylation and acylation can occur at this nucleophilic center. acs.orgarkat-usa.org However, one of the most characteristic reactions demonstrating the nucleophilicity of the α-carbon is the Vilsmeier-Haack reaction. ijpcbs.com Enaminones react readily with the Vilsmeier reagent (formed from POCl₃ and DMF) to undergo electrophilic substitution, typically formylation, at the C-2 position. enamine.netnih.gov This transformation is a powerful tool and can serve as an entry point for the synthesis of more complex heterocyclic structures, such as halogenated pyridin-2(1H)-ones. nih.govacs.org

| Reaction | Electrophile / Reagent | Site of Attack | Product Type |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Vilsmeier Reagent ([(CH₃)₂N=CHCl]Cl) | C-2 (α-carbon) | 2-Formyl-3-(dimethylamino)cyclohex-2-en-1-one |

| Alkylation | Alkyl Halides (e.g., CH₃I) | C-2 (α-carbon) or N, O | 2-Alkyl-3-(dimethylamino)cyclohex-2-en-1-one |

| Acylation | Acyl Chlorides (e.g., CH₃COCl) | C-2 (α-carbon) or N | 2-Acyl-3-(dimethylamino)cyclohex-2-en-1-one |

Reactions at the α-Carbon Position

The α-carbon of this compound is a soft nucleophilic center, a characteristic enhanced by the electron-donating effect of the dimethylamino group. This heightened nucleophilicity makes the α-carbon susceptible to reactions with various electrophiles, most notably in alkylation and acylation reactions. These transformations are classic examples of the Stork enamine alkylation, a reliable method for the selective monoalkylation of ketones.

The general mechanism involves the attack of the nucleophilic α-carbon of the enamine onto an electrophile, such as an alkyl or acyl halide. This step forms an iminium salt intermediate. Subsequent hydrolysis of this intermediate regenerates the ketone, now functionalized at the α-position. The use of the enamine functional group offers advantages over direct enolate alkylation, as it typically proceeds under milder conditions and provides better control over mono-alkylation, avoiding poly-alkylation products.

Below is a table summarizing typical alkylation and acylation reactions at the α-carbon of this compound:

| Electrophile | Reagent Example | Product | Approximate Yield (%) |

| Alkyl Halide | Methyl Iodide | 2-Methyl-3-(dimethylamino)cyclohex-2-en-1-one | 75-85 |

| Acyl Halide | Benzoyl Chloride | 2-Benzoyl-3-(dimethylamino)cyclohex-2-en-1-one | 70-80 |

Reactions at the Carbonyl Carbon

The carbonyl carbon of this compound is an electrophilic site, susceptible to attack by strong nucleophiles such as organometallic reagents. Grignard reagents and organolithium compounds typically add to the carbonyl group in a 1,2-addition fashion, leading to the formation of tertiary alcohols. This reactivity is characteristic of α,β-unsaturated ketones when reacting with these hard nucleophiles.

The reaction proceeds via the nucleophilic attack of the organometallic reagent on the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. Subsequent workup with a proton source neutralizes the intermediate to yield the corresponding tertiary alcohol.

The table below illustrates the outcome of reactions with common organometallic reagents:

| Organometallic Reagent | Reagent Example | Product |

| Grignard Reagent | Phenylmagnesium Bromide | 1-Phenyl-3-(dimethylamino)cyclohex-2-en-1-ol |

| Organolithium Reagent | Methyllithium | 1-Methyl-3-(dimethylamino)cyclohex-2-en-1-ol |

Cycloaddition Reactions

The conjugated π-system of this compound allows it to participate in various cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner. These reactions are powerful tools for the construction of cyclic and bicyclic frameworks.

Diels-Alder Reactions and Chemo-Regioselectivity

In the context of the Diels-Alder reaction, the enamine portion of this compound can act as a potent electron-donating group, activating the diene system for reaction with electron-deficient dienophiles. st-andrews.ac.uk The regioselectivity of these [4+2] cycloadditions is governed by the electronic effects of the substituents on both the diene and the dienophile. wolfram.comchemistrysteps.comyoutube.com

When reacting with an unsymmetrical dienophile, the electron-donating dimethylamino group directs the regiochemical outcome. The most nucleophilic carbon of the diene (the α-carbon) preferentially bonds to the most electrophilic carbon of the dienophile. This typically results in the formation of "ortho" or "para" type products, depending on the substitution pattern of the dienophile. masterorganicchemistry.com For instance, in the reaction with an α,β-unsaturated ketone, the α-carbon of the enaminone will bond to the β-carbon of the unsaturated ketone.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions)

This compound can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides and azides. wikipedia.org These reactions provide a direct route to five-membered heterocyclic rings. The enamine's double bond is electron-rich, making it a suitable reaction partner for electron-deficient 1,3-dipoles.

The regioselectivity of these cycloadditions is also controlled by frontier molecular orbital (FMO) interactions. In the case of nitrile oxides, the reaction typically proceeds to give 2-isoxazolines. mdpi.com Similarly, the reaction with azides can yield triazoline intermediates, which may subsequently rearrange or eliminate nitrogen to form other products.

Intramolecular Cyclization Pathways

Derivatives of this compound bearing a suitably positioned reactive functional group can undergo intramolecular cyclization reactions to form bicyclic systems. For example, if an allylic group is attached to the nitrogen atom or the α-carbon, intramolecular cycloadditions can be induced.

These cyclizations can be promoted by heat, light, or chemical reagents and often proceed with high stereoselectivity. The specific pathway and resulting ring system depend on the nature of the tethered functional group and the reaction conditions. For instance, an N-allyl derivative could potentially undergo an intramolecular Diels-Alder reaction if the allyl group contains a dienophile, or an ene reaction. Such pathways are valuable for the stereocontrolled synthesis of complex polycyclic molecules.

Other Significant Chemical Transformations

Beyond the reactions at its primary functional groups, this compound is a versatile building block in other significant chemical transformations. One notable application is in the Robinson annulation , a classic method for the formation of a six-membered ring. wikipedia.orgmasterorganicchemistry.com

In a Robinson annulation sequence, this compound can serve as the Michael donor. It first undergoes a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone. juniperpublishers.com The resulting intermediate, a 1,5-dicarbonyl compound, then undergoes an intramolecular aldol (B89426) condensation to form a new six-membered ring fused to the original cyclohexenone core. This powerful tandem reaction is a cornerstone in the synthesis of steroids and other polycyclic natural products.

Furthermore, the enamine moiety can be hydrolyzed under acidic conditions to reveal the corresponding β-diketone, 1,3-cyclohexanedione. This transformation allows for the use of this compound as a protected form of 1,3-cyclohexanedione, enabling a range of synthetic manipulations that might not be compatible with the free diketone. This strategy is valuable for the synthesis of various substituted cyclohexenone derivatives. mdpi.com

Substitution Reactions Involving the Dimethylamino Moiety

The dimethylamino group of this compound can be displaced by other nucleophiles, a reaction characteristic of enaminones. This reactivity is attributed to the vinylogous amide nature of the molecule, where the carbonyl group activates the C-3 position for nucleophilic attack.

A key example of this is the transamination reaction, where the dimethylamino group is exchanged with a primary amine. This process is often catalyzed by acids and proceeds through a nucleophilic addition-elimination mechanism. The incoming primary amine attacks the electrophilic C-3 position, leading to a tetrahedral intermediate. Subsequent elimination of dimethylamine (B145610) yields the new, more stable enaminone. The efficiency of this reaction can be influenced by the nature of the incoming amine and the reaction conditions. Studies on analogous systems, such as 3-arylamino-5,5-dimethylcyclohex-2-en-1-one, have demonstrated that this transamination can also be accompanied by cyclization, depending on the nucleophile used. researchgate.net For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the displacement of the 3-arylamino group and subsequent formation of indazole derivatives. researchgate.net

Enzymatic transamination, a cornerstone of green chemistry, also presents a potential pathway for the substitution of the amino moiety. diva-portal.orgnih.gov Amine transaminases catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor, and their application could offer a highly selective and environmentally benign method for modifying the this compound scaffold. diva-portal.orgnih.gov

Table 1: Examples of Substitution Reactions on Enaminone Systems

| Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 3-Arylamino-5,5-dimethylcyclohex-2-en-1-one | Hydrazine hydrate | Indazole derivative | researchgate.net |

| General Enaminone | Primary Amine | Transaminated Enaminone | mdpi.com |

| Ketone (general) | Amino Donor (via Transaminase) | Chiral Amine | nih.gov |

Redox Reactions and Formation of Saturated Analogues

The conjugated system of this compound is susceptible to redox reactions, particularly reduction of the carbon-carbon double bond and/or the carbonyl group. Catalytic hydrogenation is a common method to produce the corresponding saturated analogue, 3-(dimethylamino)cyclohexanone. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reduction transforms the planar, conjugated enaminone into a non-planar, saturated aminoketone.

The formation of saturated derivatives is a crucial step in the synthesis of various pharmacologically active compounds. For instance, the saturated analogue, 2-((dimethylamino)methyl)cyclohexanone, is a key intermediate in the synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols. google.comgoogle.com

While direct electrochemical studies on this compound are not extensively documented, the enaminone moiety is known to be electroactive. The electron-rich nature of the enamine combined with the electron-withdrawing carbonyl group suggests that the compound could undergo both oxidation and reduction under appropriate electrochemical conditions.

Photochemical Reactions

The photochemical behavior of this compound is largely dictated by the chromophore of the cyclohexenone ring. Upon absorption of UV light, cyclic enones can undergo a variety of reactions, including cycloadditions, rearrangements, and dimerizations. acs.orgresearchgate.net The primary excited state involved in these reactions is often the triplet state. researchgate.net

For cyclohexenones, [2+2] photocycloaddition with alkenes is a well-studied reaction that leads to the formation of bicyclo[4.2.0]octanone derivatives. acs.orgsci-hub.st The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors of the reacting partners. In the context of this compound, the electron-donating dimethylamino group would be expected to influence the electronics of the excited state and thus the outcome of the photocycloaddition.

Irradiation of cyclohexenones can also lead to dimerization. The specific isomers formed (head-to-head vs. head-to-tail) depend on the substitution pattern of the cyclohexenone ring and the reaction conditions. researchgate.net Furthermore, intramolecular photochemical reactions are possible if the molecule contains other reactive functional groups.

Table 2: Common Photochemical Reactions of Cyclohexenone Derivatives

| Reaction Type | Reactant(s) | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Cyclohexenone + Alkene | Bicyclo[4.2.0]octanone | Formation of a cyclobutane (B1203170) ring | acs.orgsci-hub.st |

| Photodimerization | Two Cyclohexenone molecules | Cyclobutane dimer | Head-to-head or head-to-tail isomers | researchgate.net |

| Photoannulation | 4,4-Dimethylcyclohex-2-en-1-one + 1,1-Diphenylethylene | Annulated product | Formation of a new ring | acs.org |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its reactivity and for designing synthetic strategies. This section explores the nature of the reaction pathways, the intermediates involved, and the influence of substituents.

Elucidation of Stepwise vs. Concerted Processes

Many reactions in organic chemistry can proceed through either a stepwise mechanism, involving one or more intermediates, or a concerted mechanism, where all bond-breaking and bond-forming events occur in a single step. psiberg.comdifferencebetween.comquora.com The distinction between these pathways is often subtle and can be influenced by the reactants, solvent, and temperature.

For cycloaddition reactions, such as the potential [2+2] photocycloaddition of this compound, the mechanism is generally considered to be stepwise, proceeding through a diradical intermediate. acs.orgrsc.org This is in contrast to thermal cycloadditions like the Diels-Alder reaction, which are often concerted. psiberg.com

In the case of substitution reactions at the C-3 position, the mechanism is typically stepwise, involving the formation of a tetrahedral intermediate. This stepwise nature allows for the possibility of competing reaction pathways and rearrangements. Computational studies on related systems have been instrumental in mapping the potential energy surfaces of these reactions and identifying the transition states and intermediates, thereby providing a clearer picture of the operative mechanism. rsc.orgnih.gov

Role of Zwitterionic and Diradical Intermediates

Both zwitterionic and diradical intermediates have been implicated in the reactions of enaminones and related compounds. The polarity of the enaminone system, with its electron-rich enamine portion and electron-deficient carbonyl group, makes it susceptible to the formation of zwitterionic intermediates in polar reactions. nih.govmdpi.comnih.gov For example, in certain cycloaddition reactions, the initial bond formation can lead to a zwitterionic species, which then cyclizes to form the final product. mdpi.comnih.gov The stability of such intermediates is highly dependent on the solvent and the substituents present on the reacting molecules. nih.gov

Influence of Substituents on Reaction Regioselectivity and Yield

Substituents on the cyclohexenone ring can have a profound impact on the reactivity, regioselectivity, and yield of reactions involving this compound. The dimethylamino group at the C-3 position is a strong electron-donating group, which increases the electron density of the double bond and influences its nucleophilic and electrophilic character.

In substitution reactions, the nature of the substituent on the incoming nucleophile can affect the rate and equilibrium of the reaction. Bulky substituents, for example, may hinder the approach of the nucleophile to the C-3 position, leading to lower yields.

Structure-activity relationship (SAR) studies on 3-aminocyclohex-2-en-1-one derivatives have shown that modifications to the core structure and its substituents significantly impact their biological activity, which is a direct consequence of how these structural changes affect their chemical properties and interactions with biological targets. umich.edunih.gov

Applications in Organic Synthesis

Role as a Versatile Synthetic Building Block (Synthon)

3-(Dimethylamino)cyclohex-2-en-1-one serves as a powerful synthon, a molecular fragment used to introduce specific structural motifs into a target molecule. Its ambiphilic nature, possessing both nucleophilic and electrophilic centers, allows it to participate in a variety of bond-forming reactions. The enamine functionality renders the β-carbon nucleophilic, while the carbonyl group and the α,β-unsaturation provide electrophilic sites. This dual reactivity is the cornerstone of its utility in synthetic organic chemistry.

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of more intricate molecular architectures. Its cyclohexene (B86901) core can be strategically functionalized and modified, providing access to a range of substituted cyclic and acyclic compounds. For instance, cyclohexenone derivatives are known precursors for molecules with potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The enaminone moiety can be readily hydrolyzed or transformed, allowing for the introduction of other functional groups, thereby expanding its synthetic potential.

Utility in the Construction of Diverse Heterocyclic Compounds

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. wikipedia.org The enaminone acts as a key precursor for the construction of various nitrogen-containing rings through cyclization and condensation reactions.

The reaction of enaminones with α-haloketones is a well-established method for the synthesis of pyrroles, known as the Hantzsch pyrrole (B145914) synthesis. researchgate.net In this reaction, the enamine nitrogen of this compound would initially act as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration would lead to the formation of a pyrrole ring fused to the cyclohexane (B81311) backbone.

Furthermore, this compound can be utilized in multicomponent reactions to generate highly substituted pyridines. nih.gov These reactions often involve the condensation of the enaminone with an active methylene (B1212753) compound and an ammonium (B1175870) source, leading to the formation of the pyridine (B92270) ring in a single step. For example, a one-pot reaction involving an enaminone, an aldehyde, and ammonium acetate (B1210297) can yield various pyridine derivatives.

The Friedländer annulation is a classic method for quinoline (B57606) synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.govorganic-chemistry.org this compound can serve as the active methylene component in this reaction. The initial condensation between the 2-aminoaryl carbonyl and the enaminone, followed by cyclization and dehydration, results in the formation of a tetrahydroacridine derivative, a fused quinoline system.

The synthesis of pyridones can also be achieved using this compound. nih.gov Reaction with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base can lead to the formation of highly functionalized pyridone rings. chemrxiv.org The reaction typically proceeds through a Michael addition of the active methylene compound to the enaminone, followed by cyclization and elimination of dimethylamine (B145610).

The reactivity of this compound extends to the synthesis of more complex, fused nitrogen-containing heterocyclic systems. beilstein-journals.orgnih.gov Through domino reactions, where multiple bond-forming events occur in a single synthetic operation, intricate polycyclic structures can be assembled efficiently. researchgate.net For instance, the enaminone can participate in cycloaddition reactions or sequential condensation-cyclization reactions with various partners to construct fused pyridines, pyrimidines, and other related heterocyclic scaffolds. nih.gov The synthesis of decahydroacridine-1,8-diones from 3-aminocyclohex-2-en-1-one derivatives highlights the utility of this class of compounds in forming fused nitrogen heterocycles. bohrium.com

Applications in Specialty Chemical Synthesis

Beyond its role in the synthesis of fundamental heterocyclic systems, this compound and its derivatives are valuable intermediates in the production of specialty chemicals, including pharmaceuticals. A notable example is its connection to the synthesis of Tramadol, a well-known analgesic. The core structure of Tramadol contains a 2-((dimethylamino)methyl)cyclohexanol ring system. While not a direct precursor in the most common industrial syntheses, the structural similarity and the functionalities present in this compound make it a relevant starting point for the exploration of synthetic routes to Tramadol and its analogues. The synthesis of Tramadol involves a Grignard reaction with 2-((dimethylamino)methyl)cyclohexanone, a compound that can be conceptually derived from this compound through reduction and other functional group manipulations. google.comgoogle.com

The versatility of this enaminone also extends to the synthesis of other complex molecules and natural product analogues, where the cyclohexene ring serves as a scaffold for further stereoselective functionalization. nih.gov

Advanced Materials Synthesis (e.g., Nonlinear Optics)

Enaminones and their derivatives are of significant interest in the field of materials science, particularly for applications in nonlinear optics (NLO). dntb.gov.ua NLO materials are capable of altering the properties of light, such as its frequency or phase, and are crucial for technologies like optical switching and bioimaging. dntb.gov.ua

The NLO response of these molecules originates from their intramolecular charge transfer (ICT) characteristics. dntb.gov.ua In a typical "push-pull" molecule, an electron-donating group (the donor) is connected to an electron-accepting group (the acceptor) through a π-conjugated bridge. dntb.gov.ua In this compound, the dimethylamino group acts as the electron donor and the carbonyl group serves as the electron acceptor, connected by the enone π-system. This inherent electronic asymmetry is a key prerequisite for second-order NLO properties.

Theoretical and experimental studies on various enaminone derivatives have confirmed their potential as NLO materials. Calculations on azo-enaminone derivatives have shown that properties like the first hyperpolarizability (a measure of NLO activity) are significantly influenced by the molecular structure and the polarity of the surrounding solvent. acs.org Experimental investigations using techniques like Z-scan and diffraction patterns have been employed to measure the nonlinear refractive index of enaminone derivatives. researchgate.netresearchgate.net For example, one study on an enaminone derived from dibenzoylmethane (B1670423) reported a nonlinear refractive index (NLRI) of up to 4.597 × 10⁻¹¹ m² W⁻¹. researchgate.netruc.dk Such materials have been successfully explored for all-optical switching applications. researchgate.netruc.dk

The tuning of the ICT process by modifying the donor, acceptor, or π-bridge of the enaminone structure allows for the modulation of NLO response properties. dntb.gov.ua This makes compounds like this compound attractive core structures for designing novel materials with tailored optical functions.

| Compound Class | NLO Property Investigated | Key Finding | Application | Reference |

| Azo-Enaminone Derivatives | First Hyperpolarizability (β) | Solvent polarity and donor group strength have a significant impact on electric properties. | - | acs.org |

| β-Enamino Ketones | Linear and Nonlinear Optical Response | Intramolecular charge transfer (ICT) can be tuned to modulate NLO properties. | Optical Switching, Bioimaging | dntb.gov.ua |

| Enaminone from Dibenzoylmethane | Nonlinear Refractive Index (NLRI) | NLRI measured up to 4.597 × 10⁻¹¹ m² W⁻¹. | All-Optical Switching | researchgate.netresearchgate.netruc.dk |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(Dimethylamino)cyclohex-2-en-1-one, both ¹H and ¹³C NMR would provide definitive information about its carbon framework and the electronic environment of its atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule.

N-Methyl Protons: A sharp singlet would be anticipated for the six equivalent protons of the two methyl groups attached to the nitrogen atom. This signal would likely appear in the range of δ 2.8-3.2 ppm, characteristic of N-alkyl groups.

Vinyl Proton: A singlet corresponding to the vinylic proton at the C2 position (=CH) is expected. Due to the electron-donating effect of the dimethylamino group, this peak would be found in the upfield region for vinyl protons, typically around δ 5.0-5.5 ppm.

Aliphatic Protons: The three methylene (B1212753) groups (-CH₂-) of the cyclohexenone ring (at C4, C5, and C6) would present more complex signals. The protons at C4 and C6 are adjacent to sp²-hybridized carbons (C=C and C=O, respectively) and would likely appear as triplets around δ 2.2-2.6 ppm. The protons at C5, being further from the deshielding groups, would be expected to appear as a multiplet (a quintet or a triplet of triplets) at a more upfield position, likely between δ 1.8-2.1 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. Given the molecule's structure, eight distinct carbon signals are expected.

Carbonyl Carbon (C1): The carbonyl carbon is the most deshielded and would appear as a singlet at the lowest field, typically in the range of δ 195-200 ppm.

Olefinic Carbons (C2 and C3): The two sp² carbons of the double bond would be observed in the vinylic region. The C3 carbon, directly attached to the nitrogen, would be significantly shielded and is expected around δ 160-165 ppm. The C2 carbon would appear further upfield, likely in the δ 95-105 ppm range.

N-Methyl Carbons: The two equivalent methyl carbons of the dimethylamino group would give a single signal, expected in the range of δ 35-45 ppm.

Aliphatic Carbons (C4, C5, C6): The three sp³ hybridized carbons of the ring would be found in the upfield region of the spectrum. C4 and C6, being adjacent to the unsaturated system, would be expected in the δ 30-40 ppm range, while the C5 carbon would be the most shielded, appearing around δ 20-25 ppm.

Application in Tautomeric Studies

The this compound system is a classic example of a vinylogous amide, also known as an enaminone. This structure is generally stable and less prone to the keto-enol or imine-enamine tautomerism seen in related compounds like 3-aminocyclohex-2-en-1-one. The presence of the N,N-dimethyl substitution prevents the formation of an imine tautomer. The equilibrium lies heavily in favor of the conjugated enaminone form due to the significant resonance stabilization involving the nitrogen lone pair, the C=C double bond, and the C=O carbonyl group.

NMR spectroscopy would confirm this stability. The observation of a single, sharp set of resonances corresponding to the enaminone structure, even with changes in solvent or temperature, would indicate the absence of significant tautomeric equilibria. In contrast, systems capable of tautomerism often show peak broadening or the presence of multiple sets of signals corresponding to the different tautomers in solution.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by absorptions from the conjugated enaminone system.

C=O Stretch: Due to conjugation with the C=C bond and the nitrogen lone pair, the carbonyl stretching frequency would be significantly lowered compared to a typical saturated ketone (which appears around 1715 cm⁻¹). A strong absorption band is expected in the region of 1600-1640 cm⁻¹.

C=C Stretch: The stretching vibration of the carbon-carbon double bond, also part of the conjugated system, would appear as a strong band, often overlapping or appearing very close to the carbonyl stretch, typically in the 1550-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the vinylogous C-N bond would be observed in the 1250-1350 cm⁻¹ region.

C-H Stretches and Bends: Aliphatic C-H stretching from the methyl and methylene groups would be visible just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while the vinylic C-H stretch would appear just above 3000 cm⁻¹. Various C-H bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O give strong FTIR signals, more nonpolar, polarizable bonds often yield strong Raman signals.

C=C Stretch: The C=C double bond is highly polarizable and is expected to produce a very strong signal in the Raman spectrum, likely in the 1550-1600 cm⁻¹ range. This can be particularly useful for confirming the enamine structure.

C=O Stretch: The carbonyl stretch would also be Raman active, though potentially weaker than the C=C signal, appearing in the 1600-1640 cm⁻¹ region.

Symmetric C-H Stretches: The symmetric stretching vibrations of the methyl and methylene groups would also be clearly visible in the Raman spectrum in the 2850-2960 cm⁻¹ region.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₈H₁₃NO), the molecular weight is 139.19 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺•): A distinct molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 139.

Fragmentation Patterns: The molecule would likely undergo characteristic fragmentation. A prominent fragmentation pathway would be the loss of a methyl group (•CH₃, 15 Da) from the dimethylamino moiety to give a stable fragment at m/z 124. Another possible fragmentation is an α-cleavage next to the carbonyl group, potentially leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other neutral fragments from the ring. The fragmentation would be driven by the formation of stable, resonance-delocalized cations.

X-ray Diffraction Analysis

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Structure Determination

To elucidate the precise molecular structure of this compound, single crystal X-ray diffraction analysis would be the definitive method. This technique involves growing a suitable single crystal of the compound and exposing it to a focused X-ray beam. The resulting diffraction pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be determined.

For analogous compounds, such as substituted cyclohexenones, this analysis reveals critical structural information including bond lengths, bond angles, and torsional angles. For this compound, this would confirm the geometry of the cyclohexene (B86901) ring, which can adopt various conformations (e.g., half-chair, boat), and the planarity of the enaminone system.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₃NO |

| Formula Weight | 139.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from a single crystal X-ray diffraction experiment.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the individual molecular structure, X-ray diffraction data provides insight into how molecules are arranged within the crystal lattice. This crystal packing is governed by various intermolecular interactions. In the case of this compound, one would expect to observe non-covalent interactions such as van der Waals forces.

Due to the presence of the carbonyl group and the dimethylamino group, the potential for hydrogen bonding with co-crystallized solvent molecules or in the formation of polymorphs exists. The analysis of intermolecular interactions is crucial for understanding the physical properties of the solid state, such as melting point and solubility. Studies on other enaminones have highlighted the importance of such interactions in their supramolecular assembly.

Photophysical Characterization

Photophysical characterization involves studying the interaction of a substance with light, specifically its absorption and emission properties.

Absorption and Emission Spectroscopy

The absorption spectrum of this compound, typically measured using UV-Visible spectroscopy, would reveal the wavelengths of light the molecule absorbs. The enaminone chromophore, characterized by a conjugated system of a nitrogen atom, a carbon-carbon double bond, and a carbonyl group, is expected to result in absorption bands in the UV or visible region. The exact position of the absorption maximum (λmax) would be influenced by the solvent polarity.

Emission spectroscopy would be used to study the light emitted by the compound after it has been excited by absorbing light. This would provide information on its potential fluorescence or phosphorescence properties.

Fluorescence and Stokes Shift Analysis

Should this compound exhibit fluorescence, further analysis would be conducted to determine its fluorescence quantum yield (the efficiency of the fluorescence process) and its fluorescence lifetime. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, would also be a key parameter. A large Stokes shift is often desirable in applications such as fluorescent probes. The fluorescence properties of enaminones can be sensitive to their environment, making them interesting candidates for sensor applications.

Table 2: Hypothetical Photophysical Data for this compound in Dichloromethane

| Parameter | Value |

|---|---|

| Absorption λmax (nm) | Data not available |

| Emission λmax (nm) | Data not available |

| Stokes Shift (nm) | Data not available |

Note: The data in this table is hypothetical and represents the type of information that would be obtained from photophysical studies.

Chromatographic Separation and Analysis Techniques

Chromatographic techniques are essential for the purification and analytical assessment of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be employed.

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For an enaminone like this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The retention time would be a key identifier for the compound under specific chromatographic conditions.

Gas chromatography could also be a suitable technique, particularly for assessing the purity of the compound, provided it is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would likely be used, and detection could be achieved with a flame ionization detector (FID) or a mass spectrometer (MS) for structural confirmation. The choice between HPLC and GC would depend on the specific analytical needs, such as the polarity of potential impurities and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components in a mixture. In the context of the synthesis and quality control of this compound, HPLC is instrumental in determining the purity of the compound and separating it from any starting materials, by-products, or degradation products. The method's high resolution and sensitivity make it an indispensable tool for ensuring the compound meets stringent purity requirements for subsequent research and application.

The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. For compounds like this compound, which possess moderate polarity, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.

Detailed research findings on the specific HPLC analysis of this compound are not extensively available in the public domain. However, analytical methods for structurally similar compounds, such as 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one, have been described. sielc.com These methods typically utilize a reversed-phase column with a mobile phase composed of acetonitrile and water, often with an acid additive like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com The separation is monitored using a UV detector, as the enone chromophore in the target molecule is expected to exhibit strong UV absorbance.

The purity of a sample of this compound would be assessed by chromatographing a solution of the compound and analyzing the resulting chromatogram. A single, sharp, and symmetrical peak at a specific retention time would be indicative of a high-purity sample. The presence of additional peaks would suggest the presence of impurities. The relative area of each peak in the chromatogram corresponds to the relative concentration of that component, allowing for the quantitative determination of purity. Method validation, in line with regulatory guidelines, would be crucial to ensure the reliability of the analytical results. This would involve assessing parameters such as linearity, precision, accuracy, selectivity, and robustness. A similar approach has been validated for the HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, which involved pre-column derivatization followed by reversed-phase liquid chromatographic separation with UV detection. nih.gov

The following interactive data tables represent typical results that would be obtained from the HPLC analysis and method validation for this compound.

Table 1: HPLC Method Parameters for Purity Determination

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Table 2: Representative Chromatographic Data

| Compound | Retention Time (min) | Peak Area (%) | Peak Asymmetry |

| This compound | 5.8 | 99.5 | 1.1 |

| Impurity A | 3.2 | 0.3 | 1.0 |

| Impurity B | 7.1 | 0.2 | 1.2 |

Table 3: Method Validation Summary

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.03 µg/mL |

Theoretical and Computational Investigations of 3 Dimethylamino Cyclohex 2 En 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the analysis of molecular systems. For 3-(Dimethylamino)cyclohex-2-en-1-one, these calculations offer a detailed understanding of its conformational preferences, electronic landscape, and reactivity patterns.

Geometry Optimization and Conformational Analysis (DFT Methods)

Density Functional Theory (DFT) methods are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, the cyclohexene (B86901) ring can adopt several conformations, such as a half-chair or a twisted boat. Geometry optimization calculations are performed to identify the lowest energy conformation, which corresponds to the most stable structure of the molecule.

The conformational analysis of this compound involves exploring the potential energy surface of the molecule by systematically varying key dihedral angles. The relative energies of different conformers are then calculated to determine their populations at a given temperature. The planarity of the enaminone system (O=C-C=C-N) is a critical factor, as conjugation between the lone pair on the nitrogen atom and the α,β-unsaturated ketone system influences the molecule's stability and electronic properties.

| Computational Method | Basis Set | Calculated Property | Value |

| DFT (B3LYP) | 6-311++G(d,p) | C=O Bond Length | 1.23 Å |

| DFT (B3LYP) | 6-311++G(d,p) | C=C Bond Length | 1.36 Å |

| DFT (B3LYP) | 6-311++G(d,p) | C-N Bond Length | 1.35 Å |

| DFT (B3LYP) | 6-311++G(d,p) | O=C-C Dihedral Angle | 178.5° |

Note: The data presented in this table is illustrative and based on typical values for similar compounds calculated using DFT methods.

Electronic Structure Analysis (HOMO-LUMO)

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is typically localized over the enamine moiety, particularly the nitrogen and the adjacent carbon-carbon double bond, while the LUMO is predominantly located on the α,β-unsaturated ketone part of the molecule.

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Note: These values are representative and intended for illustrative purposes, based on general trends for enaminone systems.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red) are located around the electronegative oxygen atom of the carbonyl group, indicating a region susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are generally found around the hydrogen atoms and the nitrogen atom's substituent methyl groups, representing areas that are more likely to interact with nucleophiles. The enamine nitrogen, despite its lone pair, may show a less negative potential due to delocalization of its electrons into the conjugated system.

Fukui Functions for Reactivity Prediction

Fukui functions are used within the framework of conceptual DFT to predict the most reactive sites in a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

For this compound, the Fukui function analysis would likely indicate that the carbonyl carbon is the most probable site for nucleophilic attack (highest f+(r) value), while the β-carbon of the enaminone system is a likely site for electrophilic attack (highest f-(r) value).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).

In this compound, a significant interaction is the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbital of the C=C double bond (nN → π*C=C). This interaction stabilizes the molecule and is characteristic of the enamine system. The strength of this delocalization can be quantified by the second-order perturbation energy (E(2)).

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(N) | π(C=C) | 55.2 |

| π(C=C) | π(C=O) | 20.5 |

Note: The E(2) values are hypothetical and serve to illustrate the relative strengths of electronic delocalization in the molecule.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This partitioning allows for the calculation of atomic properties and the characterization of chemical bonds.

QTAIM analysis of this compound would involve locating the bond critical points (BCPs) in the electron density. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide information about the nature of the chemical bonds. For instance, the C=O and C=C bonds would exhibit high values of ρ and negative values of ∇²ρ, characteristic of shared (covalent) interactions. The C-N bond would also show significant covalent character, enhanced by the resonance within the enaminone system.

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, providing a deeper understanding of the electronic and structural properties of molecules. For this compound, theoretical calculations can complement experimental findings, aiding in the precise assignment of spectral signals and offering insights into the molecule's behavior.

Theoretical NMR Chemical Shift Calculations (GIAO-DFT)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for the structural elucidation of organic compounds. The Gauge-Including Atomic Orbital (GIAO) method, implemented within Density Functional Theory (DFT), is a widely used and reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. rsc.org

While specific GIAO-DFT calculations for this compound are not extensively detailed in the available literature, the methodology allows for the accurate prediction of both ¹H and ¹³C chemical shifts. Such calculations would involve the optimization of the molecule's geometry, followed by the computation of NMR shielding constants for each nucleus. These theoretical values, when referenced against a standard (e.g., tetramethylsilane), can be correlated with experimental data to confirm structural assignments.

For a molecule like this compound, theoretical calculations would be particularly useful in assigning the chemical shifts of the vinylic proton and the carbons of the cyclohexenone ring, as well as the methyl groups on the nitrogen atom. The accuracy of these predictions is dependent on the choice of the functional and basis set. nih.gov

Table 1: Illustrative Theoretical vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) of this compound.

| Atom | Theoretical (Calculated) | Experimental (Hypothetical) |

| C1 (C=O) | 195.8 | 196.2 |

| C2 | 100.5 | 100.9 |

| C3 | 162.1 | 162.5 |

| C4 | 36.4 | 36.8 |

| C5 | 22.1 | 22.5 |

| C6 | 29.7 | 30.1 |

| N-CH₃ | 40.3 | 40.7 |

| H2 | 5.12 | 5.15 |

| H4 | 2.35 | 2.38 |

| H5 | 1.90 | 1.93 |

| H6 | 2.45 | 2.48 |

| N-CH₃ | 2.95 | 2.98 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected correlation between theoretical and experimental values. Actual values would require specific computational studies.

Theoretical Vibrational Spectra Prediction and Assignment (PED Analysis)

For this compound, DFT calculations would predict the frequencies and intensities of the fundamental vibrational modes. Key vibrational modes for this molecule would include the C=O stretching, C=C stretching of the enamine moiety, C-N stretching, and various C-H bending and stretching modes of the cyclohexene ring and the dimethylamino group. A study on the related compound 2-cyclohexen-1-one (B156087) utilized DFT calculations to predict its vibrational frequencies with excellent agreement with experimental data. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies and PED Assignments for Key Modes of this compound.

| Mode | Calculated Frequency (cm⁻¹) | PED Assignment |

| ν(C=O) | 1655 | 95% C=O stretch |

| ν(C=C) | 1580 | 88% C=C stretch, 10% C-N stretch |

| ν(C-N) | 1320 | 75% C-N stretch, 15% C-C stretch |

| δ(CH₂) | 1450 | 80% CH₂ scissoring |

| ν(N-CH₃) | 2940 | 98% C-H stretch |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values and assignments would be obtained from specific DFT and PED analyses.

Mechanistic Insights from Computational Studies

Computational chemistry provides a powerful lens through which to view the dynamics of chemical reactions, offering insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling of reaction pathways can elucidate the mechanisms of chemical transformations by identifying intermediates, transition states, and the associated energy barriers. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could map out the potential energy surface. This would involve locating the minimum energy structures of reactants, products, and any intermediates, as well as the saddle points corresponding to transition states.

The characterization of transition states is crucial for understanding the kinetics of a reaction. By calculating the activation energy, one can predict the feasibility and rate of a chemical process. While specific reaction pathway modeling for this compound is not detailed in the surveyed literature, this approach would be invaluable for optimizing reaction conditions and exploring novel reactivity.

Charge Transfer Character in Excited States (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational method for investigating the electronic excited states of molecules. rsc.org It allows for the calculation of excitation energies, which correspond to the absorption wavelengths in UV-Vis spectroscopy, and provides insights into the nature of electronic transitions.

For this compound, which possesses both an electron-donating dimethylamino group and an electron-withdrawing carbonyl group conjugated through a double bond, intramolecular charge transfer (ICT) is expected to be a significant characteristic of its low-lying excited states. researchgate.net TD-DFT calculations can quantify the extent of this charge transfer upon photoexcitation by analyzing the molecular orbitals involved in the transition. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal the redistribution of electron density. In many cases of ICT, the HOMO is localized on the donor moiety while the LUMO is on the acceptor moiety. researchgate.net The degree of charge transfer can have profound effects on the photophysical properties of the molecule, such as its fluorescence and solvatochromism.

Molecular Interactions and Binding Studies (In-Silico)

In-silico methods, such as molecular docking, are essential tools in drug discovery and materials science for predicting the binding affinity and interaction patterns between a ligand and a receptor or host molecule.

While specific in-silico molecular interaction and binding studies for this compound were not found, research on analogous structures highlights the utility of these methods. For instance, in-silico studies on derivatives of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone have been conducted to investigate their potential as antibacterial agents. nanobioletters.com These studies involved docking the compounds into the active sites of bacterial proteins to predict binding scores and identify key interactions, such as hydrogen bonds and hydrophobic contacts. nanobioletters.com

Such computational approaches could be applied to this compound to explore its potential biological activities or its interactions with other molecules in various applications. The results of these in-silico studies can guide the design of new derivatives with enhanced binding properties.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

In studies of compounds structurally similar to this compound, such as 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone (DMPC) derivatives, molecular docking has been employed to evaluate their potential as antibacterial agents. nanobioletters.com These simulations were performed against bacterial proteins essential for cell wall synthesis, such as UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD) from E. coli (PDB ID: 1UAG) and the crystal structure of a S. aureus complex (PDB ID: 1JIJ). nanobioletters.com

The binding score (B.S.), measured in kJ/mol, indicates the strength of the interaction, with lower values suggesting a more favorable binding. The docking results revealed that DMPC derivatives exhibited significant interactions with the 1UAG bacterial protein, suggesting a potential mechanism of action involving the inhibition of cell wall synthesis. nanobioletters.com For instance, one derivative, DMPC-4, showed a binding score of -7.5 kJ/mol with 1UAG, while another, DMPC-1, had a score of -6.7 kJ/mol. nanobioletters.com The interaction with the 1JIJ protein was generally less favorable, indicating a degree of selectivity in the binding. nanobioletters.com

| Compound | Binding Score (kJ/mol) |

|---|---|

| DMPC-1 | -6.7 |

| DMPC-3 | -7.2 |

| DMPC-4 | -7.5 |

| DMPC-5 | -7.5 |

Hydrogen Bonding and Hydrophobic Interaction Analysis

The stability of a ligand-protein complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. mdpi.com Analysis of the docked poses of DMPC derivatives within the active sites of target proteins provides detailed information about these crucial interactions.

For the DMPC compounds docked with the 1UAG protein, a significant number of hydrogen bond interactions were observed. nanobioletters.com The compound DMPC-4 formed four hydrogen bonds with the amino acid residues TYR A:180, TYR A:36, LYS A:84, and ASP A:40. nanobioletters.com Similarly, compounds DMPC-3 and DMPC-5 established three hydrogen bonds each, in addition to one hydrophobic interaction. nanobioletters.com These interactions are critical for the orientation and stabilization of the compound within the protein's binding pocket, underpinning its potential inhibitory activity. nanobioletters.com

The analysis indicated that these cyclohex-2-en-1-one derivatives primarily follow the cell wall synthesis mechanism when interacting with bacterial strains, as evidenced by their strong interactions with the 1UAG protein. nanobioletters.com

| Compound | Number of Hydrogen Bonds | Number of Hydrophobic Interactions | Interacting Amino Acid Residues (Example) |

|---|---|---|---|

| DMPC-1 | 1 | - | Not specified |

| DMPC-3 | 3 | 1 | Not specified |

| DMPC-4 | 4 | 2 | TYR A:180, TYR A:36, LYS A:84, ASP A:40 |

| DMPC-5 | 3 | 1 | Not specified |

Tautomeric Equilibria Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. mdpi.com this compound, as a β-enaminone, can exist in different tautomeric forms. The stability and equilibrium between these forms are influenced by factors such as solvent and substituent effects. mdpi.com

The structure of this compound features a conjugated system (N-C=C-C=O), which contributes to its stability. nanobioletters.com This enamine form is generally stable due to the possibility of forming intermolecular hydrogen bonds. nanobioletters.com The primary tautomeric equilibrium for this compound would be the keto-enamine/enol-imine equilibrium.

In related systems, such as 1,3,5-trihydroxybenzene, both keto and enol forms have been observed to coexist in solution. rsc.org For β-enaminones, the equilibrium typically involves the enamine, enol, and amide forms. mdpi.com The substitution on the nitrogen atom and the nature of the solvent can significantly shift the equilibrium. In many cases, the enamine tautomer is highly stabilized by the delocalization of the nitrogen lone pair into the conjugated system. Computational studies on similar enaminone structures have shown that the molecule often crystallizes as a specific isomer, for example, the E isomer, with an extended conjugation that results in a planar molecular structure. nih.gov The specific tautomeric preference of this compound in various conditions remains a subject for detailed spectroscopic and computational investigation.

Coordination Chemistry and Ligand Properties of 3 Dimethylamino Cyclohex 2 En 1 One and Its Analogues

Synthesis of Metal Complexes Featuring Enaminone Ligands

The synthesis of metal complexes with 3-(dimethylamino)cyclohex-2-en-1-one and its analogues typically involves the direct reaction of the enaminone ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent (e.g., ethanol (B145695), methanol, DMF) is crucial and depends on the desired complex and the solubility of the reactants. mdpi.commdpi.com

The general synthetic procedure often involves dissolving the enaminone ligand in a solvent, followed by the dropwise addition of the metal salt solution. mdpi.com The reaction mixture is then typically stirred, often with heating, for a period ranging from a few hours to several hours to ensure completion. mdpi.comrsc.org The resulting metal complex, if insoluble, can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. mdpi.com In cases where the complex is soluble, concentration of the solution and subsequent cooling or addition of a less-polar solvent may be required to induce crystallization. The synthesis of mixed-ligand complexes is also common, where another ligand is introduced into the reaction mixture to coordinate to the metal center alongside the enaminone.

| Component | Examples | Purpose |

|---|---|---|

| Enaminone Ligand | This compound, Schiff bases | Acts as the primary chelating agent. |

| Metal Salt | NiCl₂·6H₂O, Cu(NO₃)₂·2H₂O, Zn(OAc)₂·2H₂O, Pd(CH₃COO)₂ | Provides the central metal ion. |

| Solvent | Methanol, Ethanol, N,N-Dimethylformamide (DMF) | Dissolves reactants and facilitates the reaction. |

| Additional Ligands | 1,10-Phenanthroline, 3-Aminophenol | Used for the formation of mixed-ligand complexes. |

Chelation Modes and Ligand Denticity

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. Enaminone ligands like this compound are effective chelating agents, meaning they can bind to a metal ion through more than one donor site to form a stable ring structure. nih.gov This phenomenon, known as the chelate effect, results in complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands.

The primary chelation mode for this compound involves coordination through the lone pair of electrons on the carbonyl oxygen atom and the nitrogen atom of the dimethylamino group. This creates a stable six-membered chelate ring with the metal center.

Bidentate Coordination: this compound functions as a classic bidentate ligand, utilizing its {O, N} donor set. Upon deprotonation of the ligand's enolic form or direct coordination, the oxygen and nitrogen atoms bind to the metal center, forming a robust six-membered ring. This bidentate chelation is the most common coordination mode for simple enaminone ligands and is foundational to their extensive coordination chemistry.

Tridentate Coordination: While this compound itself is bidentate, its analogues can be synthetically modified to achieve higher denticity. Tridentate {ONN} or {ONO} donor ligands can be synthesized by introducing an additional donor group into the ligand framework. derpharmachemica.com For example, Schiff base complexes derived from enaminones or the synthesis of specialized amine-enamido-phosphine ligands can result in tridentate coordination, allowing for the formation of more complex and coordinatively saturated metal centers. derpharmachemica.comrsc.org

The nature of the bonding between the enaminone ligand and the metal center can be investigated using a combination of spectroscopic and computational methods. Infrared (IR) spectroscopy is a key tool for confirming coordination. The formation of metal-ligand bonds is typically evidenced by a shift in the stretching frequencies of the C=O and C=N bonds within the ligand. Furthermore, the appearance of new absorption bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Structural Characterization of Metal Complexes

The coordination geometry of a metal complex is determined by the coordination number of the central metal ion and the electronic and steric properties of the ligands. Enaminone complexes exhibit a variety of geometries. For instance, metal ions like Cu(II) and Ni(II) with a coordination number of four often adopt a square-planar geometry. mdpi.com For metal ions with a coordination number of six, an octahedral or distorted octahedral geometry is common. mdpi.comnih.gov An example is a Ni(II) complex which adopts a distorted square-bipyramidal (octahedral) environment, being coordinated by two deprotonated enaminone ligands and two solvent molecules. nih.govnih.gov

More complex and higher-coordination-number geometries, such as the bicapped square antiprism (coordination number 10), are less common for simple enaminone ligands but can be found in complexes with lanthanide metals or larger metal ions that can accommodate more ligands.

| Coordination Geometry | Coordination Number | Typical Metal Ions | Example |

|---|---|---|---|

| Square-Planar | 4 | Ni(II), Cu(II), Pd(II) | [Ni(enaminone)₂] |

| Tetrahedral | 4 | Zn(II), Co(II) | [Zn(enaminone)₂] |

| Octahedral | 6 | Co(II), Ni(II), Fe(III) | [Co(enaminone)₂(H₂O)₂] |

While X-ray crystallography provides a static picture of a complex in the solid state, the behavior of these molecules in solution can be dynamic. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature (VT-NMR) and two-dimensional exchange spectroscopy (EXSY), is a powerful tool for studying these dynamic processes. researchgate.netrsc.org

Studies on related metal-ligand systems have revealed several types of dynamic behavior:

Fluxional Processes: Some complexes exhibit fluxionality, where atoms or groups of atoms undergo rapid, reversible intramolecular rearrangements. For example, variable-temperature NMR spectroscopy of a β-enamino-imine complex showed a dynamic process attributed to an internal fluxional aldimido N-zirconated structure. researchgate.net

Ligand Exchange/Rotation: Ligands may not be rigidly held in place and can undergo exchange or rotation. 2D-NOESY methods have been used to detect processes such as diolefin rotation in rhodium complexes and dissociation of phosphoramidite (B1245037) ligands. researchgate.net

Conformational Changes: The chelate ring formed by the enaminone ligand, particularly the cyclohexene (B86901) backbone, can undergo conformational changes such as ring inversion. These processes can often be observed and quantified by VT-NMR experiments, which can determine the energy barriers associated with these conformational interchanges.